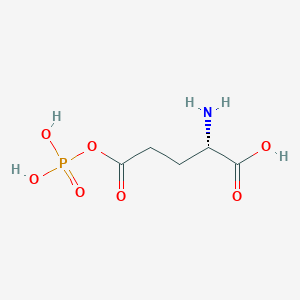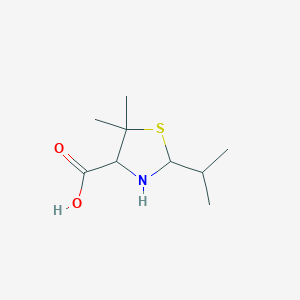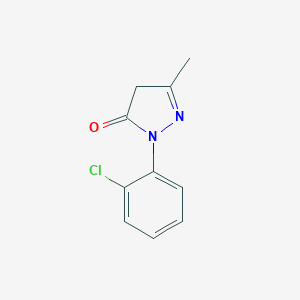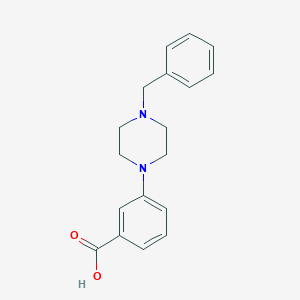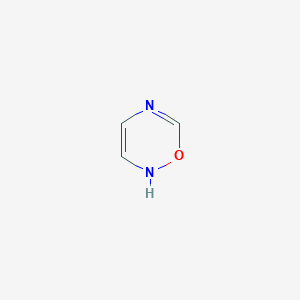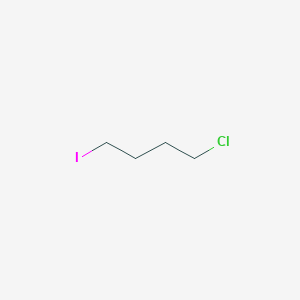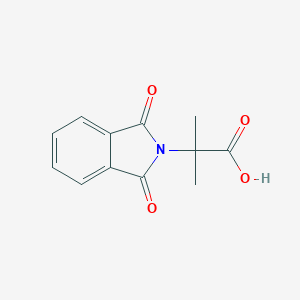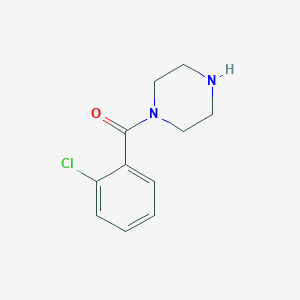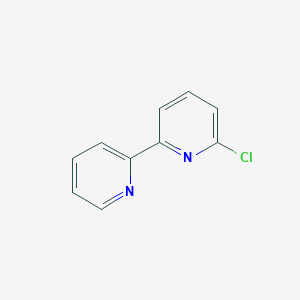
6-Chloro-2,2'-bipyridine
Overview
Description
6-Chloro-2,2’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond. This compound is notable for its applications in coordination chemistry, where it serves as a ligand that can form complexes with various metal ions. The presence of a chlorine atom at the 6-position of one of the pyridine rings imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
6-Chloro-2,2’-bipyridine is primarily used as a ligand in the formation of various metal complexes . Its primary targets are therefore the metal ions with which it forms these complexes. The role of these targets can vary widely depending on the specific metal ion and the application of the resulting complex.
Mode of Action
The compound interacts with its targets through coordination bonding, where the nitrogen atoms in the bipyridine structure form bonds with the metal ions . This results in the formation of a metal complex, the properties of which can be significantly different from those of the individual components.
Biochemical Pathways
The exact biochemical pathways affected by 6-Chloro-2,2’-bipyridine depend on the specific metal complex formed. For example, complexes of this compound with ruthenium have been used as catalysts in water oxidation, a key step in the production of renewable fuels . In this context, the compound contributes to the catalytic activity of the complex, enabling the oxidation of water to produce protons and electrons .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2,2’-bipyridine is limited. It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 6-Chloro-2,2’-bipyridine’s action are largely determined by the specific metal complex formed. In the case of ruthenium complexes used in water oxidation, the compound contributes to the generation of protons and electrons, which are essential for the production of renewable fuels .
Action Environment
The action, efficacy, and stability of 6-Chloro-2,2’-bipyridine can be influenced by various environmental factors. For example, the formation and stability of its metal complexes can be affected by factors such as pH, temperature, and the presence of other ions
Biochemical Analysis
Biochemical Properties
6-Chloro-2,2’-bipyridine plays a significant role in biochemical reactions, particularly in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules through its ability to form coordination complexes with metal ions. For instance, it can coordinate with transition metals such as ruthenium, cobalt, and copper, forming stable complexes that can influence the activity of these metals in biological systems .
One notable interaction is with the enzyme cytochrome P450, where 6-Chloro-2,2’-bipyridine can act as a ligand, affecting the enzyme’s catalytic activity. This interaction is crucial in understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
6-Chloro-2,2’-bipyridine has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Chloro-2,2’-bipyridine can induce apoptosis by interacting with proteins involved in the apoptotic pathway, such as Bcl-2 family proteins . This interaction leads to the activation of caspases, which are crucial for the execution of apoptosis.
Additionally, 6-Chloro-2,2’-bipyridine can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in cellular energy production .
Molecular Mechanism
The molecular mechanism of 6-Chloro-2,2’-bipyridine involves its ability to bind to metal ions and form coordination complexes. These complexes can interact with various biomolecules, leading to changes in their activity. For example, when 6-Chloro-2,2’-bipyridine binds to a metal ion, it can alter the metal’s redox potential, affecting its ability to participate in redox reactions .
Furthermore, 6-Chloro-2,2’-bipyridine can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity and, consequently, the biochemical pathways it regulates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2,2’-bipyridine can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . This degradation can lead to a decrease in its effectiveness in biochemical assays and experiments.
Long-term studies have also indicated that prolonged exposure to 6-Chloro-2,2’-bipyridine can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Chloro-2,2’-bipyridine in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes or protecting cells from oxidative stress . At high doses, 6-Chloro-2,2’-bipyridine can be toxic, leading to adverse effects such as tissue damage, inflammation, and disruption of normal cellular functions .
Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity. These findings are crucial for determining the safe and effective use of 6-Chloro-2,2’-bipyridine in therapeutic applications .
Metabolic Pathways
6-Chloro-2,2’-bipyridine is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can influence the activity of enzymes involved in oxidative phosphorylation, glycolysis, and the citric acid cycle . By binding to metal ions, 6-Chloro-2,2’-bipyridine can alter the redox state of these ions, affecting their role in electron transport and energy production .
Additionally, 6-Chloro-2,2’-bipyridine can modulate the levels of metabolites by inhibiting or activating enzymes involved in their synthesis or degradation . This modulation can lead to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 6-Chloro-2,2’-bipyridine is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, 6-Chloro-2,2’-bipyridine can bind to intracellular proteins, affecting its localization and accumulation .
The distribution of 6-Chloro-2,2’-bipyridine within tissues is influenced by its affinity for different biomolecules and its ability to form coordination complexes with metal ions. This distribution is crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 6-Chloro-2,2’-bipyridine is determined by its interactions with specific targeting signals and post-translational modifications. It can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is essential for its activity, as it allows 6-Chloro-2,2’-bipyridine to interact with specific biomolecules and exert its effects on cellular processes.
For example, in the mitochondria, 6-Chloro-2,2’-bipyridine can influence oxidative phosphorylation by interacting with enzymes involved in the electron transport chain . In the nucleus, it can affect gene expression by binding to transcription factors or other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halides and suitable coupling partners. This reaction is known for its high yield and mild conditions . Another method involves the use of palladium-catalyzed reactions such as Stille and Suzuki coupling .
Industrial Production Methods: Industrial production of 6-Chloro-2,2’-bipyridine often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, yield, and the availability of starting materials. The use of robust catalysts and optimized reaction conditions is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: It forms complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Coordination Reactions: Metal salts like nickel chloride or copper iodide are typical reagents.
Major Products:
Substitution Reactions: Products vary depending on the substituent introduced.
Coordination Reactions: Metal complexes with diverse applications in catalysis and material science.
Scientific Research Applications
6-Chloro-2,2’-bipyridine is extensively used in scientific research due to its versatility:
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the chlorine substituent, making it less reactive in certain contexts.
4,4’-Bipyridine: Has different coordination properties due to the position of the nitrogen atoms.
2,2’6’,2’'-Terpyridine: Contains three pyridine rings, offering more complex coordination possibilities.
Uniqueness: 6-Chloro-2,2’-bipyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of specific metal complexes that are not possible with other bipyridine derivatives .
Properties
IUPAC Name |
2-chloro-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCUTZKABNKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455781 | |
| Record name | 6-CHLORO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-77-2 | |
| Record name | 6-CHLORO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(pyridin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
